Ganciclovir

Description

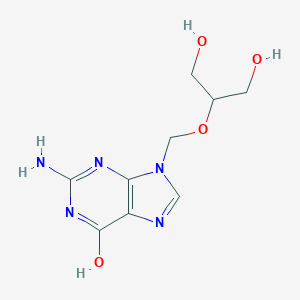

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5O4/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRSCQMHQWWYFCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1COC(CO)CO)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

107910-75-8 (mono-hydrochloride salt) | |

| Record name | Ganciclovir [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082410320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8041032 | |

| Record name | Ganciclovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ganciclovir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015139 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>38.3 [ug/mL] (The mean of the results at pH 7.4), Ganciclovir sodium sterile powder occurs as a white to off-white, crystalline, lyophilized powder. Ganciclovir sodium has a solubility of 3 mg/mL in water at 25 °C and neutral pH. Both ganciclovir base and ganciclovir sodium are freely soluble in water at high pH (around 11). At more neutral pH, solubility is reduced, and crystallization may occur in concentrated solutions of the drug (exceeding 10 mg/ml). Ganciclovir sodium contains approximately 4 mEq of sodium per gram of ganciclovir. Following reconstitution with sterile water for injection, ganciclovir sodium solutions containing 50 mg of ganciclovir per mL have a pH of approximately 11 and are colorless. Following further dilution in 0.9% sodium chloride injection or 5% dextrose injection, solutions containing approximately 2.5 mg of ganciclovir per mL have a pH of approximately 10 and an osmolality of 310 mOsm/kg. /Ganciclovir sodium/, In water (25 °C): 4.3 mg/mL at pH 7, Aqueous solubility of the drug is relatively constant over a pH range of 3.5-8.5 but increases substantially in strongly acidic or basic solutions., 1.16e+01 g/L | |

| Record name | SID8139883 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Ganciclovir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01004 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GANCICLOVIR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6512 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ganciclovir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015139 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from methanol, White to off-white solid | |

CAS No. |

82410-32-0 | |

| Record name | Ganciclovir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82410-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ganciclovir [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082410320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ganciclovir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01004 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ganciclovir | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759656 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ganciclovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-9-{[(1,3-dihydroxypropan-2-yl)oxy]methyl}-6,9-dihydro-1H-purin-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.155.403 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GANCICLOVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9G3CKZ4P5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GANCICLOVIR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6512 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ganciclovir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015139 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

250 °C (decomposes), Crystalline monohydrate from water, MP: 248-249 °C (decomposes), 250 °C | |

| Record name | Ganciclovir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01004 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GANCICLOVIR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6512 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ganciclovir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015139 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Ganciclovir's Mechanism of Action Against Cytomegalovirus: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ganciclovir (GCV) stands as a cornerstone in the therapeutic arsenal (B13267) against Cytomegalovirus (CMV), a ubiquitous herpesvirus that can cause severe disease in immunocompromised individuals. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's anti-CMV activity. It delves into the intricate process of its activation through viral and cellular kinases, its targeted inhibition of the viral DNA polymerase, and the subsequent termination of viral replication. This document also furnishes detailed experimental protocols for key assays used to elucidate and quantify this compound's efficacy, alongside a compilation of quantitative data to support research and development endeavors. Visual diagrams generated using Graphviz are provided to illustrate the critical pathways and experimental workflows.

Core Mechanism of Action

This compound is a synthetic nucleoside analogue of 2'-deoxyguanosine.[1] Its antiviral activity is contingent upon its intracellular conversion to the active triphosphate form.[1][2] This process is initiated by a viral-encoded protein kinase and completed by cellular enzymes, a key feature that confers selectivity for CMV-infected cells.[2]

Intracellular Activation: A Three-Step Phosphorylation Cascade

The journey of this compound from a prodrug to a potent antiviral agent involves a sequential three-step phosphorylation process:

-

Monophosphorylation by the Viral UL97 Kinase: this compound enters the CMV-infected cell and is first phosphorylated to this compound-monophosphate (GCV-MP). This initial and rate-limiting step is primarily catalyzed by the CMV-encoded protein kinase, UL97.[1][3] This viral enzyme's preferential recognition of this compound over cellular kinases is a critical determinant of the drug's selective toxicity for infected cells.[2]

-

Diphosphorylation by Cellular Guanylate Kinase: this compound-monophosphate is then further phosphorylated to this compound-diphosphate (GCV-DP) by the cellular enzyme guanylate kinase.[4][5]

-

Triphosphorylation by Cellular Kinases: Finally, this compound-diphosphate is converted to the active moiety, this compound-triphosphate (GCV-TP), by various cellular kinases, including phosphoglycerate kinase.[4][5]

The accumulation of GCV-TP to high levels in CMV-infected cells is a hallmark of its mechanism and contributes significantly to its antiviral potency.[4]

Inhibition of CMV DNA Polymerase and Chain Termination

The active this compound-triphosphate is a structural analogue of deoxyguanosine triphosphate (dGTP), a natural substrate for DNA synthesis.[1] GCV-TP exerts its antiviral effect through a dual mechanism targeting the CMV DNA polymerase (encoded by the UL54 gene):

-

Competitive Inhibition: GCV-TP competitively inhibits the viral DNA polymerase, vying with the natural dGTP for the active site of the enzyme.[6][7] This competition slows down the rate of viral DNA synthesis.

-

Chain Termination: Upon incorporation into the growing viral DNA chain, this compound acts as a chain terminator.[2][8] Although it possesses a 3'-hydroxyl group equivalent, the flexibility of the acyclic side chain leads to a non-obligate chain termination, often after the incorporation of one additional nucleotide.[9] This premature cessation of DNA elongation results in the formation of non-functional, truncated viral genomes, thereby halting viral replication.[8]

This compound-triphosphate exhibits a significantly higher affinity for the viral DNA polymerase than for host cellular DNA polymerases, which further contributes to its selective antiviral activity and acceptable therapeutic window.[8]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to this compound's anti-CMV activity.

| Parameter | Virus/Enzyme | Value | Reference |

| IC50 (Plaque Reduction) | CMV (Susceptible Strains) | 0.6 - 7.0 µM (mean 3.6 µM) | [8] |

| IC50 (Plaque Reduction) | CMV AD169 | 3.5 µM | |

| IC50 (Flow Cytometry) | CMV (Susceptible Clinical Isolates) | 1.14 - 6.66 µM (mean 4.32 µM) | |

| IC50 (DNA Hybridization) | CMV (Susceptible Clinical Isolates) | 0.08 ± 0.04 µM | |

| Ki (GCV-TP for CMV DNA Polymerase) | CMV | Data not consistently reported in reviewed literature | |

| Intracellular Half-life (GCV-TP) | CMV-infected cells | ~16.5 - 24 hours |

Note: IC50 values can vary depending on the specific viral strain, cell type, and assay conditions.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

Plaque Reduction Assay (PRA) for this compound Susceptibility Testing

This assay is the gold standard for determining the in vitro susceptibility of CMV isolates to antiviral drugs.

Materials:

-

Human foreskin fibroblast (HFF) cells

-

CMV clinical isolate or laboratory strain (e.g., AD169)

-

Eagle's Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), antibiotics

-

This compound stock solution (e.g., 10 mg/mL in sterile water)

-

SeaPlaque Agarose (B213101)

-

10% formalin in phosphate-buffered saline (PBS)

-

0.8% crystal violet in 50% ethanol

-

24-well cell culture plates

Protocol:

-

Cell Seeding: Seed HFF cells in 24-well plates and grow to confluence.

-

Virus Inoculation: Aspirate the growth medium and inoculate the cell monolayers with a CMV suspension diluted to produce 40-80 plaques per well.

-

Adsorption: Incubate the plates for 90 minutes at 37°C in a 5% CO2 incubator to allow for viral adsorption.

-

This compound Treatment: Prepare serial dilutions of this compound in MEM with 5% FBS. After the adsorption period, aspirate the viral inoculum and overlay the cell monolayers with 1.5 mL of a 0.4% agarose solution containing the different concentrations of this compound. Include a no-drug control.

-

Incubation: Incubate the plates for 7-10 days at 37°C in a 5% CO2 incubator, or until plaques are clearly visible in the control wells.

-

Fixation and Staining: Fix the cell monolayers with 10% formalin for at least 10 minutes. Aspirate the formalin and stain the cells with 0.8% crystal violet for 5-10 minutes.

-

Plaque Counting: Gently wash the wells with water and allow them to air dry. Count the number of plaques in each well using a light microscope.

-

Data Analysis: Calculate the percentage of plaque inhibition for each this compound concentration relative to the no-drug control. The IC50 value is the concentration of this compound that inhibits plaque formation by 50%.

UL97 Kinase Autophosphorylation Assay

This assay is used to assess the enzymatic activity of the UL97 kinase and can be adapted to study the phosphorylation of this compound.

Materials:

-

HFF cells infected with a CMV strain expressing an epitope-tagged UL97 (e.g., HA-tagged)

-

Lysis buffer (e.g., containing 0.1% SDS)

-

Anti-HA antibody

-

Protein A-agarose beads

-

Kinase buffer (e.g., 20 mM Tris pH 7.5, 0.5 mM MnCl2, 1 µM ATP, 2 mM DTT)

-

[γ-32P]ATP

-

SDS-PAGE gels and electrophoresis apparatus

-

Phosphorimager

Protocol:

-

Cell Lysis: Lyse the infected HFF cells with lysis buffer.

-

Immunoprecipitation: Immunoprecipitate the epitope-tagged UL97 kinase from the cell lysate using an anti-HA antibody and protein A-agarose beads.

-

Kinase Reaction: Resuspend the beads in kinase buffer containing [γ-32P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

-

SDS-PAGE: Stop the reaction by adding SDS-PAGE sample buffer and boiling. Separate the proteins by SDS-PAGE.

-

Autoradiography: Dry the gel and expose it to a phosphor screen. Analyze the radiolabeled proteins using a phosphorimager. The autophosphorylation of UL97 will be visible as a radioactive band at the expected molecular weight.

Quantification of Intracellular this compound Phosphorylation by HPLC

This method allows for the measurement of the intracellular concentrations of this compound and its phosphorylated metabolites.

Materials:

-

CMV-infected HFF cells

-

This compound

-

Perchloric acid

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or fluorescence)

-

Standards for GCV, GCV-MP, GCV-DP, and GCV-TP

Protocol:

-

Cell Culture and Treatment: Seed HFF cells and infect with CMV. Treat the infected cells with a known concentration of this compound for a specified period.

-

Cell Extraction: Harvest the cells and extract the intracellular metabolites using cold perchloric acid to precipitate proteins.

-

Neutralization: Neutralize the supernatant.

-

HPLC Analysis: Inject the neutralized extract onto the HPLC system. Use a validated gradient elution method to separate this compound and its phosphorylated forms.

-

Quantification: Quantify the amount of each metabolite by comparing the peak areas to a standard curve generated with known concentrations of the GCV, GCV-MP, GCV-DP, and GCV-TP standards.

-

Data Normalization: Normalize the results to the cell number to express the data as pmol/106 cells.

Impact on CMV-Related Signaling Pathways

CMV infection is known to modulate a variety of host cell signaling pathways to create a favorable environment for its replication. Key pathways affected include the NF-κB and MAPK/ERK pathways, which are typically activated early in infection and play a role in the transcription of viral immediate-early genes.[10]

While this compound's primary mechanism is the direct inhibition of viral DNA synthesis, its downstream effects can indirectly influence these signaling cascades. By suppressing viral replication, this compound treatment leads to a reduction in the expression of viral proteins that are responsible for modulating host cell signaling. For instance, a decrease in the levels of viral glycoproteins, which are involved in receptor binding and signaling activation at the cell surface, would lead to a dampening of the initial signaling bursts upon infection. Consequently, the pro-viral cellular environment fostered by CMV is disrupted, contributing to the overall antiviral effect. However, direct modulation of these signaling pathways by this compound itself, independent of its effect on viral replication, is not well-documented.

Conclusion

This compound's efficacy against Cytomegalovirus is a result of a well-defined, multi-step mechanism of action that leverages both viral and cellular machinery for its activation and culminates in the specific inhibition of viral DNA replication. A thorough understanding of this mechanism, supported by robust quantitative data and detailed experimental protocols, is essential for the continued development of novel anti-CMV strategies and for optimizing the clinical use of this important antiviral agent. This guide provides a foundational resource for researchers dedicated to advancing the field of antiviral therapy.

References

- 1. nbinno.com [nbinno.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. A protein kinase homologue controls phosphorylation of this compound in human cytomegalovirus-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiviral activity and mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Use of this compound for cytomegalovirus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficacy of this compound in the treatment of cytomegalovirus (CMV) infection in infants and its effect on inflammatory reaction and immune function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of this compound for the management of cytomegalovirus retinitis in HIV patients: Pharmacological review and update on new developments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dash.harvard.edu [dash.harvard.edu]

- 10. abeomics.com [abeomics.com]

Ganciclovir's Molecular Assault on Viral DNA Polymerase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the molecular mechanisms underpinning the antiviral activity of ganciclovir, with a specific focus on its interaction with viral DNA polymerase. The information presented herein is intended to provide a comprehensive resource for researchers, scientists, and professionals involved in antiviral drug development.

Introduction: The Clinical Significance of this compound

This compound, a synthetic nucleoside analogue of 2'-deoxyguanosine, is a cornerstone in the management of infections caused by members of the Herpesviridae family, most notably Human Cytomegalomegalovirus (HCMV).[1][2] Its clinical efficacy is rooted in its ability to selectively disrupt viral DNA replication, a process mediated by the viral DNA polymerase.[3][4] Understanding the precise molecular interactions between this compound and this key viral enzyme is paramount for the development of next-generation antiviral therapies and for managing the emergence of drug resistance.

The Activation Cascade: A Prerequisite for Antiviral Activity

This compound is administered as a prodrug and must undergo a three-step intracellular phosphorylation to become the active antiviral agent, this compound triphosphate (GCV-TP).[2][4] This activation process is a key determinant of this compound's selectivity for virus-infected cells.

Step 1: Monophosphorylation by Viral Kinase

The initial and rate-limiting step is the monophosphorylation of this compound to this compound monophosphate (GCV-MP).[2] In HCMV-infected cells, this conversion is efficiently catalyzed by the virus-encoded protein kinase UL97.[2][5] Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV) utilize their respective thymidine (B127349) kinases (TK) for this initial phosphorylation.[6] Crucially, cellular kinases phosphorylate this compound much less efficiently, leading to a significant accumulation of GCV-MP primarily within infected cells.[7]

Step 2 & 3: Di- and Triphosphorylation by Cellular Kinases

Once formed, GCV-MP is subsequently converted to this compound diphosphate (B83284) (GCV-DP) and then to the active this compound triphosphate (GCV-TP) by cellular enzymes, including guanylate kinase and phosphoglycerate kinase.[8]

Molecular Mechanism of Action at the Viral DNA Polymerase

The active GCV-TP exerts its antiviral effect through a dual mechanism targeting the viral DNA polymerase.[9]

Competitive Inhibition

GCV-TP is structurally similar to the natural substrate deoxyguanosine triphosphate (dGTP). This structural mimicry allows GCV-TP to act as a competitive inhibitor of the viral DNA polymerase, vying with dGTP for binding to the enzyme's active site.[2][5] The higher affinity of GCV-TP for the viral polymerase compared to cellular DNA polymerases contributes to its selective antiviral activity.[8]

DNA Chain Termination

Upon its incorporation into the growing viral DNA chain, this compound acts as a chain terminator.[4] Although this compound possesses a 3'-hydroxyl group equivalent, its acyclic nature distorts the DNA backbone. This structural perturbation hinders the polymerase's ability to efficiently add the next nucleotide. While not an obligate chain terminator, the incorporation of this compound significantly slows down and ultimately halts further DNA elongation, a phenomenon sometimes referred to as "delayed chain termination".[5][10] This leads to the accumulation of short, non-functional DNA fragments and the cessation of viral replication.[5]

Quantitative Data on this compound Activity

The inhibitory activity of this compound and its triphosphate form is quantified by determining the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), respectively. These values provide a standardized measure of the drug's potency against different viruses and their DNA polymerases.

In Vitro IC50 Values of this compound

The IC50 represents the concentration of this compound required to inhibit viral replication in cell culture by 50%.

| Virus | Cell Line | IC50 (µM) | Reference |

| Human Cytomegalovirus (HCMV) | Human Embryonic Lung Fibroblasts | 0.01 - 27 | [2] |

| Herpes Simplex Virus-1 (HSV-1) | Vero Cells | 0.40 - 1.59 | [11] |

| Herpes Simplex Virus-2 (HSV-2) | - | 0.1 - 11.8 | [2] |

| Varicella-Zoster Virus (VZV) | - | 3.3 - 51 | [2] |

| Feline Herpesvirus-1 (FHV-1) | Crandell Rees Feline Kidney (CRFK) Cells | 5.2 | [12] |

Kinetic Constants for this compound Triphosphate (GCV-TP)

The inhibition constant (Ki) reflects the binding affinity of GCV-TP to the DNA polymerase. A lower Ki value indicates a more potent inhibitor. The Michaelis constant (Km) for the natural substrate, dGTP, is also provided for comparison.

| Enzyme | Km for dGTP (µM) | Ki for GCV-TP (µM) | Reference |

| HCMV DNA Polymerase | 0.022 - 1.7 | 0.022 - 1.7 | [2] |

| HSV-1 DNA Polymerase | 0.15 | 0.003 | [13] |

| HSV-2 DNA Polymerase | - | - | [2] |

| Human DNA Polymerase α | 1.2 | 0.18 | [13] |

| Human DNA Polymerase β | - | Insensitive | [13] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's antiviral activity and its effects on DNA polymerase.

Purification of Viral DNA Polymerase

The purification of viral DNA polymerase is a prerequisite for in vitro kinetic studies. A general procedure involves the following steps:

-

Virus Amplification: Infect permissive host cells (e.g., Vero cells for HSV, MRC-5 for HCMV) with a high multiplicity of infection (MOI).

-

Cell Lysis: After the appearance of a significant cytopathic effect, harvest the cells and lyse them using a hypotonic buffer containing a non-ionic detergent (e.g., Triton X-100).

-

Clarification: Centrifuge the lysate at high speed to pellet cellular debris.

-

Chromatography: Purify the polymerase from the supernatant using a series of chromatography steps. This may include:

-

Affinity Chromatography: Using a column with immobilized DNA or a specific antibody.

-

Ion-Exchange Chromatography: To separate proteins based on their charge.

-

Size-Exclusion Chromatography: To separate proteins based on their size.

-

-

Purity Assessment: Analyze the purity of the final enzyme preparation using SDS-PAGE.

DNA Polymerase Inhibition Assay (Steady-State Kinetics)

This assay is used to determine the kinetic parameters (Km and Ki) of the viral DNA polymerase.

-

Reaction Mixture: Prepare a reaction buffer typically containing Tris-HCl (pH 7.5-8.0), MgCl₂, dithiothreitol (B142953) (DTT), and bovine serum albumin (BSA).

-

Primer-Template: Use a synthetic DNA primer-template. The primer is often radiolabeled (e.g., with ³²P) at its 5' end to allow for the detection of extension products.

-

Substrates: Add the four deoxyribonucleoside triphosphates (dATP, dCTP, dGTP, dTTP) to the reaction. For determining the Ki of GCV-TP, varying concentrations of GCV-TP are added while the concentration of dGTP is also varied.

-

Enzyme: Add the purified viral DNA polymerase to initiate the reaction.

-

Incubation: Incubate the reaction at 37°C for a defined period.

-

Quenching: Stop the reaction by adding a solution containing EDTA.

-

Analysis: Separate the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Detection and Quantification: Visualize the radiolabeled DNA fragments by autoradiography or phosphorimaging and quantify the amount of primer extension.

-

Data Analysis: Determine the initial reaction velocities at different substrate and inhibitor concentrations. Plot the data using methods such as Lineweaver-Burk or non-linear regression analysis to calculate the Km for dGTP and the Ki for GCV-TP.

Cell-Based Antiviral Assay (Plaque Reduction Assay)

This assay is used to determine the IC50 of this compound in a cell culture system.

-

Cell Seeding: Plate a monolayer of permissive cells (e.g., human foreskin fibroblasts for HCMV) in multi-well plates.

-

Virus Infection: Infect the cell monolayers with a known amount of virus, typically to produce a countable number of plaques.

-

Drug Treatment: After a period of virus adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose) containing serial dilutions of this compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 7-14 days for HCMV).

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque inhibition for each drug concentration compared to the untreated virus control. Plot the percentage of inhibition against the drug concentration and determine the IC50 value using regression analysis.

Conclusion

This compound's efficacy as an antiviral agent is a direct consequence of its targeted molecular action on viral DNA polymerase. Its selective activation in infected cells and its potent inhibition of the viral enzyme through competitive binding and DNA chain termination underscore the principles of modern antiviral chemotherapy. A thorough understanding of these mechanisms, supported by robust quantitative data and detailed experimental protocols, is essential for the continued development of effective treatments for herpesvirus infections and for addressing the ongoing challenge of antiviral resistance.

References

- 1. Human Cytomegalovirus (HCMV) DNA Polymerase Assay Kit Plus-100 | Science Company | Labroots [labroots.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. verification.fda.gov.ph [verification.fda.gov.ph]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Mechanism of this compound-induced chain termination revealed by resistant viral polymerase mutants with reduced exonuclease activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. invivogen.com [invivogen.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Antiviral activity and mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US9365832B2 - Purification of herpes virus - Google Patents [patents.google.com]

- 10. Resistance to a Nucleoside Analog Antiviral Drug from More Rapid Extension of Drug-Containing Primers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Multiplex, Quantitative, Real-Time PCR Assay for Cytomegalovirus and Human DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. discovery.researcher.life [discovery.researcher.life]

The Triphosphate Journey: An In-depth Technical Guide to Ganciclovir Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Ganciclovir, a cornerstone in the management of cytomegalovirus (CMV) infections, particularly in immunocompromised individuals, owes its therapeutic efficacy to a critical intracellular activation process: phosphorylation. This guide provides a detailed exploration of the biochemical pathway leading to the formation of the active this compound triphosphate, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing the intricate molecular interactions.

The Biochemical Pathway: A Stepwise Activation

This compound, a synthetic analog of 2'-deoxyguanosine, is a prodrug that must be converted into its active triphosphate form to exert its antiviral effect.[1][2][3] This activation is a three-step phosphorylation cascade, with the initial and rate-limiting step conferring a remarkable degree of selectivity for virus-infected cells.

Step 1: Monophosphorylation - The Viral Prerogative

Upon entry into a cell, this compound is a poor substrate for host cellular kinases.[4] However, in cells infected with CMV, the viral-encoded protein kinase UL97 (also known as this compound kinase) efficiently catalyzes the first phosphorylation, converting this compound to this compound monophosphate (GCV-MP).[2][5] In cells infected with other herpesviruses, such as Herpes Simplex Virus (HSV), this initial step is carried out by the viral thymidine (B127349) kinase (HSV-TK).[6] This viral enzyme-mediated monophosphorylation is the key to this compound's selective toxicity, as it occurs preferentially in infected cells.

Step 2 & 3: Di- and Triphosphorylation - The Host Cell Contribution

Once formed, GCV-MP is subsequently phosphorylated by cellular enzymes. Guanylate kinase (GK) is a key enzyme responsible for the conversion of GCV-MP to this compound diphosphate (B83284) (GCV-DP).[7][8] Other cellular kinases, such as phosphoglycerate kinase, then catalyze the final phosphorylation step to yield the active antiviral agent, this compound triphosphate (GCV-TP).[7]

Mechanism of Action

GCV-TP acts as a competitive inhibitor of the viral DNA polymerase.[2][9] Its structural similarity to deoxyguanosine triphosphate (dGTP) allows it to be incorporated into the growing viral DNA chain. However, the altered sugar moiety of this compound, once incorporated, leads to the termination of DNA chain elongation, thereby halting viral replication.[2]

Quantitative Data Summary

The efficiency of this compound's activation and its persistence within the cell are critical determinants of its antiviral activity. The following tables summarize key quantitative parameters of the this compound phosphorylation pathway.

| Parameter | Enzyme | Substrate | Value | Reference |

| Michaelis Constant (Km) | HSV-1 Thymidine Kinase | This compound | 47.6 µM | [4] |

| Guanylate Kinase | GMP | 30 µM | [10] | |

| Guanylate Kinase | dGMP | 38 µM | [10] |

Table 1: Michaelis Constants (Km) for Key Enzymes in this compound Phosphorylation. A lower Km value indicates a higher affinity of the enzyme for its substrate.

| Parameter | Cell Type | Value | Reference |

| Maximum Intracellular Concentration | HCMV-infected HFF cells | 43.7 ± 0.4 pmol/106 cells | [1][11] |

| Intracellular Half-life | HCMV-infected HFF cells | 48.2 ± 5.7 hours | [1][11] |

| Area Under the Curve (AUC) | HCMV-infected HFF cells | 4520 ± 420 pmol·h/106 cells | [11] |

Table 2: Intracellular Pharmacokinetics of this compound Triphosphate (GCV-TP) in Human Cytomegalovirus (HCMV)-Infected Human Foreskin Fibroblast (HFF) Cells following incubation with 25 µM this compound.

Experimental Protocols

The study of this compound phosphorylation relies on a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Assay for this compound Phosphorylation

This protocol is designed to determine the kinetic parameters (Km and Vmax) of viral or cellular kinases for this compound or its phosphorylated intermediates.

Materials:

-

Purified recombinant kinase (e.g., UL97, HSV-TK, or Guanylate Kinase)

-

This compound or this compound Monophosphate

-

ATP (with [γ-32P]ATP for radiometric detection or non-labeled for HPLC/MS detection)

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Thin Layer Chromatography (TLC) plates (for radiometric assay) or HPLC-MS/MS system

-

Scintillation counter or HPLC detector

Methodology:

-

Reaction Setup: Prepare a series of reaction mixtures in microcentrifuge tubes. Each reaction should contain the kinase reaction buffer, a fixed concentration of the kinase, and varying concentrations of the substrate (this compound or GCV-MP).

-

Initiation: Start the reaction by adding ATP (spiked with [γ-32P]ATP for the radiometric assay).

-

Incubation: Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time, ensuring the reaction is in the linear range.

-

Termination: Stop the reaction by adding an equal volume of ice-cold EDTA solution or by heat inactivation.

-

Analysis (Radiometric):

-

Spot a small aliquot of each reaction mixture onto a TLC plate.

-

Develop the TLC plate using an appropriate solvent system to separate the unphosphorylated substrate from the phosphorylated product.

-

Visualize the spots using autoradiography or a phosphorimager.

-

Quantify the amount of phosphorylated product by scintillation counting of the excised spots.

-

-

Analysis (HPLC-MS/MS):

-

Inject a portion of the terminated reaction mixture into an HPLC-MS/MS system.

-

Separate the substrate and product using a suitable column and mobile phase.

-

Quantify the amount of product formed by monitoring specific mass transitions.

-

-

Data Analysis: Plot the initial reaction velocity against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Quantification of Intracellular this compound and its Phosphorylated Metabolites by HPLC-MS/MS

This protocol describes the extraction and quantification of this compound and its phosphorylated forms from cultured cells.[12]

Materials:

-

Cell culture plates with infected or uninfected cells

-

This compound

-

Ice-cold methanol (B129727) or perchloric acid for extraction

-

Solid-phase extraction (SPE) cartridges

-

Acid phosphatase (for dephosphorylation of metabolites)

-

HPLC-MS/MS system

Methodology:

-

Cell Treatment: Treat cultured cells with this compound at the desired concentration and for the specified duration.

-

Cell Harvesting and Lysis:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells by adding a specific volume of ice-cold extraction solvent (e.g., 70% methanol or 0.5 M perchloric acid).

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cellular debris.

-

-

Extraction and Fractionation:

-

The supernatant containing the analytes can be directly analyzed or further purified using SPE.

-

To differentiate between the phosphorylated forms, an anion exchange SPE can be employed, eluting the mono-, di-, and triphosphate forms with increasing salt concentrations.

-

-

Dephosphorylation (Optional but common for total GCV measurement):

-

To measure the total intracellular concentration of phosphorylated metabolites, the extracted fractions can be treated with acid phosphatase to convert all phosphorylated forms back to the parent this compound.

-

-

HPLC-MS/MS Analysis:

-

Inject the processed samples into the HPLC-MS/MS system.

-

Use a suitable reversed-phase or HILIC column for chromatographic separation.

-

Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify this compound and its phosphorylated forms (or the dephosphorylated this compound).

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of this compound and its phosphorylated metabolites.

-

Quantify the intracellular concentrations in the cell extracts by comparing their peak areas to the standard curve.

-

Normalize the results to the cell number or total protein content.

-

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

References

- 1. Metabolism of Cyclopropavir and this compound in Human Cytomegalovirus-Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Antiviral activity and mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Crystal structures of GMP kinase in complex with this compound monophosphate and Ap5G - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of this compound-induced chain termination revealed by resistant viral polymerase mutants with reduced exonuclease activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Purification and characterization of guanylate kinase, a nucleoside monophosphate kinase of Brugia malayi | Parasitology | Cambridge Core [cambridge.org]

- 11. researchgate.net [researchgate.net]

- 12. Liquid chromatography tandem mass spectrometry quantitation of intracellular concentrations of this compound and its phosphorylated forms - PubMed [pubmed.ncbi.nlm.nih.gov]

Ganciclovir effect on herpesvirus replication kinetics

An In-depth Technical Guide on the Core Effects of Ganciclovir on Herpesvirus Replication Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism and quantitative impact of this compound on the replication kinetics of various herpesviruses. It is intended for professionals in the fields of virology, pharmacology, and antiviral drug development. This document details the molecular interactions, summarizes efficacy data, and outlines the standard experimental protocols used to assess the antiviral effects of this compound.

Introduction to this compound and Herpesviruses

Herpesviruses are a family of double-stranded DNA viruses responsible for a wide range of human and animal diseases.[1] this compound, a synthetic acyclic nucleoside analog of 2'-deoxyguanosine, is a potent antiviral agent widely used for the treatment and prophylaxis of infections caused by members of the Herpesviridae family, particularly Cytomegalovirus (CMV).[2][3][4][5] It is also active against Herpes Simplex Virus types 1 and 2 (HSV-1, HSV-2), Varicella-Zoster Virus (VZV), Epstein-Barr Virus (EBV), and Human Herpesvirus 6 (HHV-6) and 8 (HHV-8).[4][6][7] Understanding the kinetic effects of this compound on viral replication is crucial for optimizing therapeutic strategies and developing novel antiviral agents.

Mechanism of Action: Selective Inhibition of Viral DNA Synthesis

The antiviral activity of this compound is dependent on its conversion to an active triphosphate form, a process that occurs preferentially within virus-infected cells.[8] This selectivity is a cornerstone of its therapeutic index.

2.1 The this compound Activation Pathway

-

Initial Monophosphorylation by Viral Kinases : this compound enters the host cell and, in cells infected with herpesviruses, undergoes an initial phosphorylation to this compound monophosphate.[3] This critical first step is catalyzed by a virus-encoded kinase, which ensures the drug is primarily activated in infected cells.[2][8]

-

Conversion to Triphosphate by Cellular Kinases : Following the initial step, host cell enzymes, such as guanylate kinase, further phosphorylate this compound monophosphate to its diphosphate (B83284) and subsequently to its active triphosphate form (GCV-TP).[3][6][9][11]

-

Inhibition of Viral DNA Polymerase : GCV-TP acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP).[6][8][12] The incorporation of GCV-TP into the growing viral DNA chain leads to a slowing and eventual cessation of DNA elongation, effectively halting viral replication.[3][6][8]

References

- 1. ClinPGx [clinpgx.org]

- 2. PharmGKB summary: Acyclovir/Ganciclovir Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Optimizing Antiviral Dosing for HSV and CMV Treatment in Immunocompromised Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound. A review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy in cytomegalovirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antiviral Therapies for Herpesviruses: Current Agents and New Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Valthis compound for Suppression of Human Herpesvirus 8 Replication: A Randomized, Double-Blind, Placebo-Controlled, Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. Human Herpesvirus 8-Encoded Thymidine Kinase and Phosphotransferase Homologues Confer Sensitivity to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. m.youtube.com [m.youtube.com]

Ganciclovir's In Vitro Antiviral Spectrum Beyond Cytomegalovirus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganciclovir, a synthetic nucleoside analogue of 2'-deoxyguanosine, is a potent antiviral agent primarily known for its efficacy against human cytomegalovirus (CMV). However, its antiviral activity extends to other members of the Herpesviridae family. This technical guide provides an in-depth overview of the in vitro antiviral spectrum of this compound beyond CMV, focusing on its activity against Herpes Simplex Virus 1 (HSV-1), Herpes Simplex Virus 2 (HSV-2), Varicella-Zoster Virus (VZV), Epstein-Barr Virus (EBV), Human Herpesvirus 6 (HHV-6), and Human Herpesvirus 8 (HHV-8). This document details the quantitative antiviral activity, the experimental protocols used for its determination, and the underlying molecular mechanisms of action.

Quantitative Antiviral Activity of this compound

The in vitro efficacy of this compound against various herpesviruses is typically quantified by determining its 50% inhibitory concentration (IC50) or 50% effective concentration (EC50). These values represent the concentration of the drug required to inhibit viral replication or cytopathic effect by 50% in cell culture. The following tables summarize the reported IC50 and EC50 values for this compound against a range of herpesviruses. It is important to note that these values can vary depending on the virus strain, the cell line used for the assay, and the specific experimental conditions.

| Virus | Strain(s) | Cell Line | Assay Type | IC50 / EC50 (µM) | Reference(s) |

| Herpes Simplex Virus 1 (HSV-1) | Various susceptible strains | Vero | Plaque Reduction Assay | 0.40 - 1.59 | [1] |

| Acyclovir-resistant strain | Vero | Plaque Reduction Assay | 93.00 ± 9.64 | [1] | |

| KOS | Human embryonic lung fibroblasts | Not Specified | Not specified, but a derivative showed lower IC50 than GCV | [2] | |

| Herpes Simplex Virus 2 (HSV-2) | Various strains | Human embryonic lung fibroblasts | Not Specified | Not specified, but a derivative showed lower IC50 than GCV | [2] |

| Varicella-Zoster Virus (VZV) | Not Specified | Human embryonic lung fibroblasts | Not Specified | This compound activity noted, but a derivative showed no superior activity | [2] |

| Epstein-Barr Virus (EBV) | Wild-type | 293T | Green Raji cell assay | 1.5 | [3] |

| Not Specified | Not Specified | Not Specified | 0.05 | [4] | |

| Human Herpesvirus 6 (HHV-6) | Not Specified | Not Specified | Not Specified | This compound is effective in vitro | [5][6] |

| Human Herpesvirus 8 (HHV-8) | Not Specified | BCBL-1 | Real-time PCR | 2.61 ± 1.42 | [5] |

Mechanism of Action: A Viral Kinase-Dependent Activation

This compound is a prodrug that requires phosphorylation to its active triphosphate form to exert its antiviral effect. This activation process is a key determinant of its selectivity and potency against different herpesviruses. The initial and rate-limiting step, the monophosphorylation of this compound, is catalyzed by virus-encoded kinases, which exhibit varying efficiencies for this compound as a substrate. Subsequent phosphorylations to the di- and triphosphate forms are carried out by cellular kinases. This compound triphosphate then acts as a competitive inhibitor of the viral DNA polymerase, and its incorporation into the growing viral DNA chain leads to the termination of DNA elongation.

This compound Activation and Inhibition Pathway

Caption: General activation pathway of this compound in a herpesvirus-infected cell.

Comparative Viral Kinase Specificity

The initial phosphorylation of this compound is a critical step that differs among the herpesviruses:

-

Herpes Simplex Virus (HSV-1 & HSV-2): Phosphorylation is primarily mediated by the viral thymidine (B127349) kinase (TK).[7]

-

Varicella-Zoster Virus (VZV): Similar to HSV, the viral thymidine kinase is responsible for the initial phosphorylation.

-

Epstein-Barr Virus (EBV): The EBV-encoded protein kinase (EBV-PK), the product of the BGLF4 gene, is required for this compound (and acyclovir) inhibition of lytic viral production, whereas the EBV-encoded thymidine kinase (EBV-TK) is not.[3]

-

Human Herpesvirus 6 (HHV-6): The U69 protein kinase is responsible for the phosphorylation of this compound. The limited in vitro efficacy of this compound against HHV-6 is thought to be due to a low level of phosphorylation by this kinase.[8]

-

Human Herpesvirus 8 (HHV-8): Both the viral thymidine kinase homolog (ORF 21) and a phosphotransferase homolog (ORF 36) can phosphorylate this compound, with the phosphotransferase appearing to be more active.[9]

Caption: Viral kinases responsible for the initial phosphorylation of this compound.

Experimental Protocols for In Vitro Antiviral Susceptibility Testing

The in vitro antiviral activity of this compound is commonly determined using two primary methods: the Plaque Reduction Assay and the Virus Yield Reduction Assay.

Plaque Reduction Assay (PRA)

This assay is considered the gold standard for assessing the susceptibility of cytopathic viruses to antiviral agents.

Principle: The ability of an antiviral drug to inhibit the formation of plaques (localized areas of cell death caused by viral replication) is measured. The drug concentration that reduces the number of plaques by 50% (IC50) is determined.

Detailed Methodology:

-

Cell Culture:

-

Plate susceptible host cells (e.g., Vero cells for HSV, MRC-5 for VZV) in 6- or 12-well plates at a density that will result in a confluent monolayer on the day of infection.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

-

Virus Inoculation:

-

Prepare serial dilutions of the virus stock in a serum-free medium.

-

Aspirate the growth medium from the confluent cell monolayers and infect the cells with a standardized amount of virus (e.g., 50-100 plaque-forming units [PFU] per well).

-

Allow the virus to adsorb for 1-2 hours at 37°C.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in a semi-solid overlay medium (e.g., medium containing carboxymethylcellulose or agarose).

-

After the adsorption period, remove the virus inoculum and add the this compound-containing overlay to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).

-

-

Incubation and Staining:

-

Incubate the plates at 37°C for a period sufficient for plaque development (typically 2-10 days, depending on the virus).

-

After incubation, fix the cells with a solution such as 10% formalin.

-

Remove the overlay and stain the cell monolayer with a staining solution like crystal violet.

-

-

Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control.

-

The IC50 value is determined by plotting the percentage of plaque reduction against the drug concentration and using regression analysis.

-

Caption: Workflow of a Plaque Reduction Assay.

Virus Yield Reduction Assay

This assay measures the ability of an antiviral compound to inhibit the production of infectious progeny virus.

Principle: Cells are infected with a virus in the presence of the antiviral drug. After a single round of replication, the amount of newly produced virus is quantified by titrating the cell lysate or supernatant on fresh cell monolayers.

Detailed Methodology:

-

Cell Culture and Infection:

-

Seed susceptible cells in multi-well plates and grow to confluence.

-

Infect the cells with the virus at a specific multiplicity of infection (MOI) in the presence of various concentrations of this compound.

-

-

Incubation and Virus Harvest:

-

Incubate the plates for a period that allows for one full replication cycle of the virus (e.g., 24-72 hours).

-

After incubation, harvest the cells and supernatant. Subject the cells to freeze-thaw cycles to release intracellular virus particles.

-

-

Virus Titer Determination:

-

Perform serial dilutions of the harvested virus.

-

Use these dilutions to infect fresh confluent monolayers of susceptible cells in 96-well plates.

-

After an appropriate incubation period, determine the viral titer using a method such as a plaque assay or an endpoint dilution assay (calculating the 50% tissue culture infective dose, TCID50).[10]

-

-

Data Analysis:

-

Compare the virus titers from the this compound-treated samples to the untreated virus control.

-

The EC50 is the concentration of this compound that reduces the virus yield by 50%.

-

Caption: Workflow of a Virus Yield Reduction Assay.

Conclusion

This compound exhibits a broad spectrum of in vitro activity against several human herpesviruses beyond CMV. Its efficacy is contingent on the initial phosphorylation by virus-specific kinases, leading to the inhibition of viral DNA replication. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on anti-herpesvirus therapies. Further comparative studies on the kinetics of phosphorylation and DNA polymerase inhibition across different herpesviruses will provide deeper insights into the nuanced antiviral activity of this compound and inform the development of next-generation antiviral agents.

References

- 1. benchchem.com [benchchem.com]

- 2. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 3. The Epstein-Barr Virus (EBV)-Encoded Protein Kinase, EBV-PK, but Not the Thymidine Kinase (EBV-TK), Is Required for this compound and Acyclovir Inhibition of Lytic Viral Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous determination of acyclovir, this compound, and (R)-9-[4-hydroxy-2-(hydroxymethyl)butyl]guanine in human plasma using high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Susceptibility of human herpesvirus 6 to antivirals in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro sensitivity of human herpesvirus-6 to antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 8. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Human Herpesvirus 8-Encoded Thymidine Kinase and Phosphotransferase Homologues Confer Sensitivity to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antiviral activity of this compound elaidic acid ester against herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

Ganciclovir's Role in Inhibiting Viral Protein Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganciclovir, a cornerstone in the management of cytomegalovirus (CMV) and other herpesvirus infections, primarily exerts its antiviral effect through the potent inhibition of viral DNA replication. This comprehensive technical guide delineates the molecular mechanisms by which this compound, upon activation to its triphosphate form, competitively inhibits viral DNA polymerase, leading to chain termination and a subsequent halt in viral genome synthesis. The cessation of viral DNA replication creates a critical bottleneck, effectively preventing the transcription of late viral genes and, consequently, the synthesis of structural proteins essential for virion assembly. This guide provides an in-depth analysis of the core mechanism, quantitative data on its efficacy, detailed experimental protocols for assessing its impact on viral protein synthesis, and a review of the interplay between this compound's action and cellular signaling pathways hijacked by viruses to support their replication.

Core Mechanism of Action: From Prodrug to Potent Inhibitor

This compound is a synthetic nucleoside analogue of 2'-deoxyguanosine (B1662781) that, in its prodrug form, is inactive.[1][2] Its antiviral activity is contingent upon a three-step intracellular phosphorylation process, which confers its selectivity for virus-infected cells.[2][3]

-

Initial Monophosphorylation by Viral Kinase: this compound enters the host cell and, in cells infected with herpesviruses such as CMV or Herpes Simplex Virus (HSV), it is preferentially phosphorylated to this compound monophosphate.[2][3] This initial and rate-limiting step is catalyzed by a virus-encoded protein kinase, such as UL97 in CMV or thymidine (B127349) kinase (TK) in HSV.[2][3] The high affinity of these viral enzymes for this compound compared to host cellular kinases is a key determinant of the drug's selective toxicity for infected cells.

-

Conversion to Di- and Triphosphate by Cellular Kinases: Following the initial phosphorylation, host cell kinases, including guanylate kinase, further phosphorylate this compound monophosphate to its diphosphate (B83284) and subsequently to its active triphosphate form, this compound triphosphate (GCV-TP).[4]

-

Inhibition of Viral DNA Polymerase and Chain Termination: GCV-TP is structurally similar to deoxyguanosine triphosphate (dGTP) and acts as a competitive inhibitor of viral DNA polymerase.[2][4] GCV-TP is incorporated into the nascent viral DNA strand, and because it lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the next incoming nucleotide, it leads to the termination of DNA chain elongation.[1][2] This effectively halts the replication of the viral genome.

The inhibition of viral DNA synthesis is the pivotal event that leads to the downstream suppression of viral protein synthesis. The expression of late viral genes, which encode structural proteins required for the assembly of new virions, is dependent on the prior replication of the viral genome.[5][6] Therefore, by blocking DNA replication, this compound indirectly but effectively shuts down the production of late viral proteins.

Quantitative Data on this compound Efficacy

The antiviral activity of this compound has been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data regarding its efficacy in inhibiting viral replication and, by extension, viral protein synthesis.

| Table 1: In Vitro Efficacy of this compound against Various Herpesviruses | |

| Virus | IC50 (µM) |

| Human Cytomegalovirus (HCMV) | 0.46 - 4.1[7] |

| Feline Herpesvirus Type-1 (FHV-1) | 5.2[8] |

| Herpes Simplex Virus Type-1 (HSV-1) | 3.0[8] |

| Table 2: this compound's Impact on Viral Replication and Protein Synthesis | |

| Parameter | Observation |

| Viral DNA Synthesis | Markedly inhibited in a dose-dependent manner.[5][6] |

| Late (γ) Protein Synthesis | Markedly inhibited in a dose-dependent manner.[5][6] |

| Early (β) Protein Synthesis | May be significantly increased in the later stages of infection.[6] |

| CMV Viral Load Reduction | An approximately 1 log10 reduction observed after 12.5 days of standard dosing.[9] |

Signaling Pathways and Logical Relationships

The primary mechanism of this compound is a direct inhibition of a key enzymatic process. However, the interplay between the virus, the host cell, and the drug involves complex signaling pathways. Viruses are known to manipulate host cell signaling to create a favorable environment for their replication, including the upregulation of protein synthesis machinery.

This compound's Mechanism of Action

The following diagram illustrates the sequential steps of this compound's activation and its inhibitory effect on viral DNA synthesis, which is a prerequisite for late viral protein synthesis.

Caption: this compound's activation pathway and its inhibitory effect on viral replication.

Viral Manipulation of Host Protein Synthesis Pathways

Herpesviruses, particularly CMV, are known to activate the PI3K/Akt/mTOR signaling pathway.[10] This pathway is a central regulator of cell growth, proliferation, and protein synthesis. By activating mTORC1, the virus can enhance the translation of specific mRNAs, including those encoding anti-apoptotic proteins, to ensure the survival of the host cell and facilitate its own replication. While this compound's primary target is viral DNA polymerase, the downstream consequences of inhibiting viral replication may indirectly affect these manipulated signaling pathways, although direct effects of this compound on these pathways are not well-established.

Caption: Viral activation of the PI3K/Akt/mTOR pathway to promote protein synthesis.

Experimental Protocols

Assessing the impact of this compound on viral protein synthesis requires specific experimental techniques. Below are detailed methodologies for key assays.

Western Blotting for Viral Protein Quantification

This protocol allows for the detection and quantification of specific viral proteins in infected cell lysates following this compound treatment.

4.1.1. Experimental Workflow

Caption: Workflow for Western blot analysis of viral protein expression.

4.1.2. Detailed Methodology

-

Cell Culture and Infection: Plate permissive cells (e.g., human foreskin fibroblasts for HCMV) in 6-well plates. Once confluent, infect the cells with the virus at a multiplicity of infection (MOI) of 1-3.

-

This compound Treatment: Following viral adsorption, remove the inoculum and add fresh culture medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 50 µM).

-

Cell Lysis: At desired time points post-infection (e.g., 48, 72, 96 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for a viral protein of interest (e.g., anti-CMV pp28 for a late protein) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Metabolic Radiolabeling with [³⁵S]methionine

This method directly measures the rate of de novo protein synthesis in virus-infected cells treated with this compound.

4.2.1. Experimental Workflow

Caption: Workflow for metabolic radiolabeling of viral proteins.

4.2.2. Detailed Methodology

-

Infection and Treatment: Infect cells and treat with this compound as described for Western blotting.

-

Starvation: At the desired time point, wash the cells with PBS and incubate in methionine-free DMEM for 1 hour to deplete intracellular methionine pools.[11]

-

Pulse Labeling: Replace the starvation medium with methionine-free DMEM containing [³⁵S]methionine (e.g., 50-100 µCi/mL) and the respective concentrations of this compound. Incubate for 30-60 minutes.[11]

-

Cell Lysis and Immunoprecipitation: Wash the cells with ice-cold PBS and lyse them. Use specific antibodies against viral proteins to immunoprecipitate the newly synthesized, radiolabeled proteins.

-

Analysis: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and visualize the radiolabeled proteins by autoradiography or phosphorimaging. Quantify the band intensities to determine the rate of viral protein synthesis.

Luciferase Reporter Assay for Viral Promoter Activity

This assay measures the effect of this compound on the activity of specific viral promoters, particularly late promoters that are dependent on viral DNA replication.

4.3.1. Experimental Workflow

Caption: Workflow for luciferase reporter assay of viral promoter activity.

4.3.2. Detailed Methodology

-

Construct Preparation: Clone a late viral promoter (e.g., the HCMV UL99 (pp28) promoter) upstream of a luciferase reporter gene in an appropriate expression vector.[12]

-

Transfection and Infection: Transfect permissive cells with the reporter construct. After 24 hours, infect the transfected cells with the virus.

-

This compound Treatment: Following infection, treat the cells with a range of this compound concentrations.

-

Luciferase Assay: At 48-72 hours post-infection, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.[13] A decrease in luciferase activity in this compound-treated cells indicates inhibition of the late viral promoter, which is a proxy for the inhibition of late protein synthesis.

Conclusion

This compound's primary role in inhibiting viral protein synthesis is an indirect yet highly effective consequence of its direct action on viral DNA replication. By serving as a chain terminator for viral DNA polymerase, this compound prevents the synthesis of the viral genome, which is an absolute requirement for the expression of late viral genes that encode structural proteins. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced effects of this compound and to develop novel antiviral strategies that target the intricate interplay between viral replication and host cell machinery. Understanding the molecular details of this compound's mechanism of action is paramount for optimizing its clinical use and overcoming the challenges of antiviral resistance.

References

- 1. nbinno.com [nbinno.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Antiviral activity and mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of this compound [9-(1,3-dihydroxy-2-propoxymethyl)guanine] on viral DNA and protein synthesis in cells infected with herpes simplex virus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of this compound [9-(1,3-dihydroxy-2-propoxymethyl)guanine] on viral DNA and protein synthesis in cells infected with herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Pulse-Chase Labeling of Protein Antigens with [35S]Methionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. HCMV Modulation of Cellular PI3K/AKT/mTOR Signaling: New Opportunities for Therapeutic Intervention? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolic Labeling of Protein Antigens with [35S]Methionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recombinant luciferase-expressing human cytomegalovirus (CMV) for evaluation of CMV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Luciferase Gene Driven by an Alphaherpesviral Promoter Also Responds to Immediate Early Antigens of the Betaherpesvirus HCMV, Allowing Comparative Analyses of Different Human Herpesviruses in One Reporter Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of a Cytomegalovirus Foe: A Technical History of Ganciclovir's Antiviral Discovery

A comprehensive guide for researchers on the synthesis, mechanistic elucidation, and preclinical validation of Ganciclovir's antiviral properties against human cytomegalovirus.

Executive Summary

This compound, a synthetic nucleoside analogue of 2'-deoxyguanosine, represents a landmark achievement in antiviral chemotherapy, particularly in the management of sight- and life-threatening cytomegalovirus (CMV) infections in immunocompromised individuals.[1][2] Synthesized in the late 1970s as an analogue to the then-successful acyclovir (B1169), its development was driven by the urgent need for a more potent agent against CMV.[1][2] This technical guide delineates the pivotal history of this compound's discovery, provides an in-depth look at the experimental elucidation of its mechanism of action, and presents the key in vitro and in vivo data that established its antiviral efficacy. Detailed experimental protocols for foundational assays are provided, alongside visual representations of its activation pathway and the logical workflow of its discovery, to offer a comprehensive resource for researchers and drug development professionals.

Historical Development and Discovery

The story of this compound's development is one of targeted chemical synthesis and unique clinical evaluation. It was patented in 1980 and received approval for medical use in 1988.[3]

-

Late 1970s: Inspired by the clinical success of acyclovir against herpes simplex virus, scientists synthesized this compound, aiming for enhanced activity against other herpesviruses, especially CMV.[1][2]

-

Early 1980s: Preclinical investigations revealed this compound's remarkable potency against CMV, a significant pathogen for which no effective treatment was available at the time.[2]

-